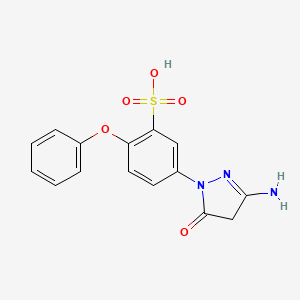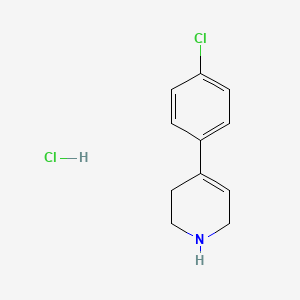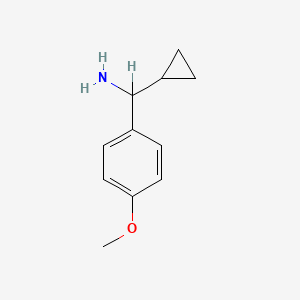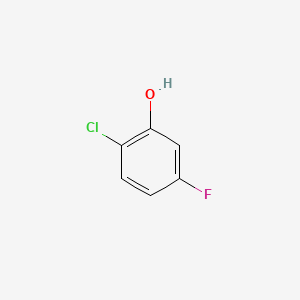
2,2-Dichlorocyclopropyl Phenyl Sulfide
概要
説明
2,2-Dichlorocyclopropyl Phenyl Sulfide is a chemical compound with the molecular formula C9H8Cl2S and a molecular weight of 219.12 g/mol . It is known for its unique structure, which includes a cyclopropyl ring substituted with two chlorine atoms and a phenyl sulfide group. This compound is used in various scientific research fields due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dichlorocyclopropyl Phenyl Sulfide can be synthesized through the reaction of chloroform with phenyl vinyl sulfide . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the cyclopropyl ring. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to achieve the desired quality.
化学反応の分析
Types of Reactions
2,2-Dichlorocyclopropyl Phenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfide group to a thiol.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require a catalyst or base and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted cyclopropyl phenyl sulfides
科学的研究の応用
2,2-Dichlorocyclopropyl Phenyl Sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2-Dichlorocyclopropyl Phenyl Sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl ring and phenyl sulfide group contribute to its binding affinity and specificity, making it a valuable tool in biochemical studies .
類似化合物との比較
2,2-Dichlorocyclopropyl Phenyl Sulfide can be compared with other similar compounds, such as:
- Benzyl phenyl sulfide
- Methyl phenyl sulfide
- Diphenyl sulfide
- 2-(Phenylthio)aniline
- 2-(Phenylthio)ethanol
These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical properties and reactivity .
特性
IUPAC Name |
(2,2-dichlorocyclopropyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSMJVOQUSOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369783 | |
| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63289-85-0 | |
| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,2-dichlorocyclopropyl phenyl sulfides react with potassium tert-butoxide or pyridine?
A1: The research paper [] describes how different 2,2-dichlorocyclopropyl phenyl sulfide compounds were reacted with potassium tert-butoxide in tert-butyl alcohol or with pyridine. These reactions resulted in the opening of the cyclopropyl ring, leading to the formation of various products including enynes, butadienes, allenes, and α,β-unsaturated aldehydes containing the phenylmercapto group. Interestingly, the reaction with pyridine showed some stereoselectivity, with the trans-isomer of 1,1-dichloro-2-methyl-3-phenylmercaptocyclopropane remaining unreacted. The researchers suggest that steric effects during the ring opening process might explain this selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


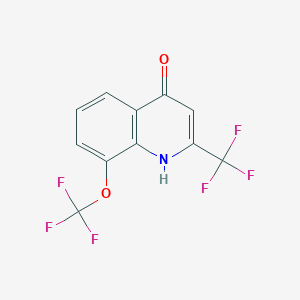
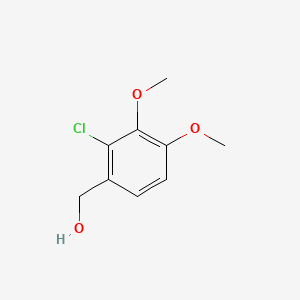
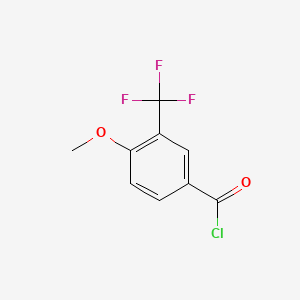
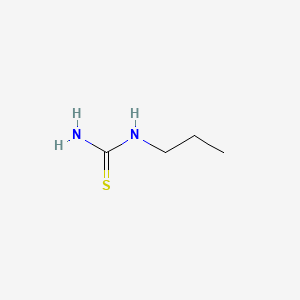
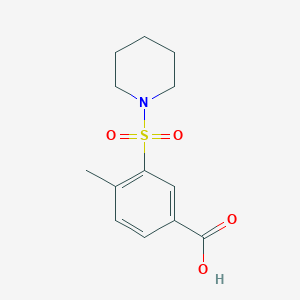
![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)
